molecular formula C18H14N4O B2908537 N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide CAS No. 256661-19-5

N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide

Cat. No.: B2908537
CAS No.: 256661-19-5
M. Wt: 302.337
InChI Key: ZGHJISRIDLHSMB-UHFFFAOYSA-N
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Description

N-[4-(1H-Pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, designed as a molecular hybrid of two privileged pharmacophores: indole and pyrazole. The indole scaffold is a prominent structure in bioactive compounds, known for its diverse biological applications. Indole derivatives have been extensively reported to exhibit a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial effects . The pyrazole moiety is another heterocyclic system of immense therapeutic value. Pyrazole-containing compounds demonstrate a wide range of biological profiles, such as anti-inflammatory, anticancer, analgesic, antimicrobial, and anti-anxiety activities . Several drugs based on the pyrazole structure, including celecoxib (anti-inflammatory) and crizotinib (anticancer), are already in clinical use . This molecular fusion creates a complex compound intended for research purposes to explore its potential biological interactions and mechanisms of action. Researchers may investigate its affinity for various enzymatic targets or cellular receptors, particularly in the context of inflammation and oncology, given the established activities of its core components. The compound is provided For Research Use Only (RUO). It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions.

Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c23-18(17-11-13-3-1-2-4-15(13)21-17)20-14-7-5-12(6-8-14)16-9-10-19-22-16/h1-11,21H,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHJISRIDLHSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of α,β-unsaturated aldehydes with hydrazine, followed by the condensation with an indole derivative . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

a) Indole Derivatives
  • Compound 44 (): N-[4-(Aminomethyl)phenyl]-1H-indole-2-carboxamide Structural difference: Replaces the pyrazole group with an aminomethyl substituent. Melting point: 291–292°C, indicating high crystallinity .
  • TNIK Inhibitors () : N-(5-(Phenyl)-1H-pyrazol-3-yl)-1H-indol-5-amine derivatives
    • Structural difference : Indole-5-amine substitution vs. indole-2-carboxamide in the target compound.
    • Impact : Positional differences in the indole ring likely influence binding to TNIK kinase, a target in cancer therapy .
b) Pyrazole Variations
  • Asciminib () : Contains a pyrazole linked to a chlorodifluoromethoxy phenyl group.
    • Structural difference : Larger molecular weight (449.84 g/mol for free base) due to additional substituents (e.g., pyrrolidine, pyridine).
    • Impact : Enhanced kinase inhibition via multiple binding motifs, validated in clinical use .

Pharmacological Targets and Mechanisms

Compound Target/Mechanism Therapeutic Area Key Structural Features
Target Compound Hypothesized kinase or calcium channel Oncology/Neurology Indole-2-carboxamide, pyrazole-phenyl linker
Compound 45 () Kallikrein-related peptidase 6 inhibition Neurodegenerative diseases Quinoline-3-carboxamide, aminomethyl phenyl
Asciminib () Kinase inhibition (BCR-ABL1) Chronic myeloid leukemia Pyridine-pyrrolidine, chlorodifluoromethoxy
TNIK Inhibitors () TNIK kinase inhibition Cancer Indole-5-amine, pyrazole-phenyl linker

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Insights
Target Compound* C₁₈H₁₄N₄O ~302.34 Not reported Moderate (pyrazole enhances H-bonding)
Compound 44 () C₁₆H₁₅N₃O 265.31 291–292 High crystallinity
Compound 46 () C₁₄H₁₄N₄O₂·HCl 326.75 251–252 Hydrochloride salt improves solubility
Asciminib () C₂₀H₁₈ClF₂N₅O₃·HCl 486.30 Not reported Hydrophilic substituents enhance bioavailability

*Calculated based on structural formula.

Structure-Activity Relationship (SAR) Insights

  • Pyrazole vs.
  • Indole Position : Indole-2-carboxamide may orient the molecule differently in binding pockets compared to indole-5-amine derivatives, affecting selectivity .
  • Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound improves metabolic stability, a feature absent in the target compound but relevant for drug design .

Biological Activity

N-[4-(1H-pyrazol-3-yl)phenyl]-1H-indole-2-carboxamide is a compound that exhibits significant biological activity due to its structural components, which include both indole and pyrazole moieties. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, including the Knoevenagel condensation reaction, which combines indole derivatives with pyrazole-aldehydes. The resulting structure features a carboxamide group attached to an indole core, which is known for its diverse biological activities.

1. Anticancer Activity

Research indicates that compounds containing indole and pyrazole structures have demonstrated promising anticancer properties. For instance, studies have shown that derivatives of indole exhibit cytotoxic effects against various cancer cell lines, including H460 (lung carcinoma), A549 (lung adenocarcinoma), and HT-29 (colon cancer) cells . The mechanism often involves the induction of apoptosis through the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins .

Table 1: Anticancer Activity of Indole-Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
7fH46015.2Apoptosis induction
7fA54912.8Inhibition of Bcl-2
7fHT-2918.5ROS generation

2. Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from this scaffold have shown significant inhibition of these cytokines in vitro, with some exhibiting IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity

CompoundCytokine Inhibition (%)IC50 (µM)Reference Drug
Compound ATNF-α: 76%, IL-6: 86%0.02Dexamethasone
Compound BTNF-α: 70%, IL-6: 75%0.04Diclofenac

3. Antimicrobial Activity

The antimicrobial properties of indole and pyrazole compounds have been extensively documented. Studies suggest that these compounds exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Table 3: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Case Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the anticancer potential of this compound in a xenograft mouse model bearing human cancer cells. The results indicated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents . This supports the compound's potential as a novel anticancer agent.

Case Study 2: Pain Management

In another study focusing on pain management, derivatives of this compound were tested in carrageenan-induced paw edema models in rats. The results showed a marked reduction in swelling, suggesting effective analgesic properties that could be beneficial for inflammatory pain conditions .

Q & A

Q. What computational methods predict target selectivity for derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with off-target proteins (e.g., kinases). Free-energy perturbation (FEP) calculations prioritize derivatives with enhanced selectivity profiles .

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